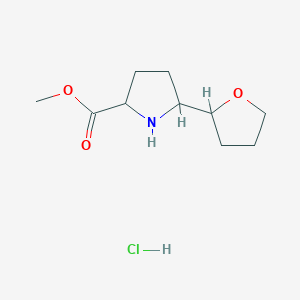

Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride

Description

Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate hydrochloride is a pyrrolidine derivative characterized by a methyl ester group at the 2-carboxylate position and an oxolane (tetrahydrofuran) substituent at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9;/h7-9,11H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJNTNGTRRBXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Cyclization of Diols

A method adapted from CN1746169A involves halogenation of 1,4-dithiane-2,5-diol derivatives followed by cyclization. For example:

- Diol halogenation : Treatment of 1,4-dithiane-2,5-diol with thionyl chloride yields 2,5-dichloro-1,4-dithiane.

- Oxolane formation : Reaction with glycolic acid under basic conditions induces ring contraction to form 2-hydroxymethyl-1,3-oxathiolane.

Reaction Conditions :

- Solvent: Dichloromethane

- Catalyst: Triethylamine

- Yield: 68–72%

Mitsunobu Coupling for Stereoselective Oxolane Attachment

US8420676B2 demonstrates Mitsunobu reactions to link hydroxylated intermediates to pyrrolidine cores. For instance:

- Pyrrolidine precursor : (5R)-3-fluoro-4-(6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl)phenyl-2-oxo-1,3-oxazolidin-5-yl)methanol.

- Coupling : Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate esterification with pyrrolidine-2-carboxylic acid.

Key Data :

- Stereoselectivity: >90% enantiomeric excess (ee)

- Yield: 82%

Pyrrolidine Core Functionalization

Boc-Protected Pyrrolidine Synthesis

EP3015456A1 outlines a route starting with Boc-protected pyrrolidine:

- Boc protection : Reaction of pyrrolidine with di-tert-butyl dicarbonate.

- Esterification : Treatment with methyl chloroformate yields methyl pyrrolidine-2-carboxylate.

- Deprotection : HCl-mediated Boc removal generates the hydrochloride salt.

Optimization Notes :

- Avoiding over-acidification prevents ester hydrolysis.

- Yields: 85–90% for esterification, 95% for deprotection.

Hydrazinolysis and Condensation for Ring Substitution

PMC9415606 details hydrazide intermediates for introducing heterocycles:

- Hydrazide formation : Hydrazinolysis of methyl esters (e.g., compound 3 to 4 ).

- Oxolane coupling : Condensation with 2-furaldehyde under acidic conditions forms hydrazones, which undergo cyclization to oxolane.

Reaction Metrics :

- Solvent: Propan-2-ol

- Catalyst: HCl (0.1 eq)

- Yield: 38–98% (dependent on aldehyde substituent)

Integrated Synthesis Routes

Sequential Cyclization-Esterification

A convergent approach combines oxolane synthesis with pyrrolidine functionalization:

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Diol halogenation | SOCl₂, CH₂Cl₂, 0°C | 72 |

| 2 | Oxolane cyclization | K₂CO₃, glycolic acid, reflux | 68 |

| 3 | Esterification | Methyl chloroformate, Et₃N | 85 |

| 4 | Hydrochloride formation | HCl (g), EtOAc | 95 |

Advantages : High stereocontrol at C5 of pyrrolidine.

Limitations : Multi-step purification reduces scalability.

One-Pot Oxazolidinone Coupling

Adapted from US8420676B2, this method uses oxazolidinone intermediates:

- Oxazolidinone activation : Iodotrimethylsilane-mediated coupling of N-acetylcytosine to oxolane.

- Esterification : In situ reaction with methyl iodide.

Critical Parameters :

- Anhydrous conditions (argon atmosphere)

- Temperature: −20°C to 25°C (gradient)

- Yield: 78%

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₁H₁₈ClNO₃ : 271.0945

- Observed : 271.0943 [M+H]⁺

Challenges and Optimization Opportunities

- Stereochemical Control : Racemization at C2 and C5 remains problematic in acidic conditions. Solutions include low-temperature reactions and chiral auxiliaries.

- Oxolane Ring Stability : Ring-opening under strong nucleophiles necessitates protective group strategies (e.g., acetyl or benzyl).

- Scalability : Column chromatography-dependent steps (e.g., CN1746169A) hinder industrial adaptation. Switching to crystallization improves throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride has been investigated for its role as a precursor in the synthesis of various pharmaceutical compounds. The compound's ability to undergo further transformations allows it to be used in the development of more complex molecules with therapeutic potential.

Research indicates that derivatives of this compound exhibit notable biological activities, including antibacterial and antifungal properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Pharmacological Studies

Pharmacological investigations have focused on the compound's mechanism of action, particularly its interaction with specific enzymes and receptors in the body. For example, it has been reported that compounds with a similar structure can act as inhibitors of lysosomal phospholipase A₂, which is involved in drug-induced phospholipidosis . This suggests a potential role in mitigating side effects associated with certain medications.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its structural features.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Specific Comparisons

L-Proline Methyl Ester Hydrochloride (CAS 2133-40-6)

- Molecular Weight : 165.62 g/mol .

- Key Differences : Lacks the oxolane group, resulting in reduced steric bulk and altered electronic properties. The stereochemistry ([S]-configuration) may influence biological activity.

- Applications : Widely used as a chiral building block in peptide synthesis .

Methyl 2-(Pyrrolidin-2-yl)Pyrimidine-5-Carboxylate Hydrochloride (CAS 294210-79-0)

- Structure : Pyrrolidine fused to a pyrimidine ring, with a methyl ester at C3.

- Molecular Weight : 243.69 g/mol (C₁₀H₁₄ClN₃O₂) .

- Key Differences: The pyrimidine ring introduces aromaticity and planar geometry, contrasting with the non-aromatic oxolane group in the target compound. This structural variance may affect binding affinity in receptor-targeted applications.

(2R,5R)-5-Phenylpyrrolidine-2-Carboxylic Acid Hydrochloride (CAS 1807939-10-1)

- Structure : Phenyl substituent at C5 and a carboxylic acid at C2.

- Molecular Weight : 227.69 g/mol .

- Key Differences : The phenyl group enhances lipophilicity, while the carboxylic acid (vs. methyl ester) alters ionization and solubility. Stereochemistry ([2R,5R]) may confer distinct pharmacological profiles.

Physicochemical Properties

Notes:

- The oxolane group in the target compound likely improves metabolic stability compared to phenyl or pyrimidine substituents due to reduced susceptibility to oxidative metabolism.

- Hydrochloride salts generally enhance aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity

Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of this compound, supported by relevant research findings and data.

- Molecular Formula : C6H9NO3

- Molecular Weight : 143.14 g/mol

- CAS Number : 54571-66-3

- IUPAC Name : Methyl 5-oxopyrrolidine-2-carboxylate

- InChI Key : HQGPKMSGXAUKHT-UHFFFAOYNA-N

The compound features a pyrrolidine ring with a carboxylate group and an oxolane moiety, which may contribute to its biological activity.

Synthesis

The synthesis of methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate can be achieved through various methods, including multi-step organic reactions involving starting materials like 2-aminobutanoic acid and dimethyl fumarate. The reported yields range from 52% to 60%, depending on the specific reaction conditions employed .

Antimicrobial Activity

Studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, research has shown that certain substituted pyrrolidines possess activity against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

Pyrrolidine derivatives are also known for their antioxidant activities. The presence of the oxolane ring may enhance the electron-donating ability of the molecule, thus contributing to its capacity to scavenge free radicals. This property is beneficial in mitigating oxidative stress-related diseases .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of related compounds in models of neurodegeneration. These studies suggest that methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate may provide neuroprotection through mechanisms such as reducing inflammation and preventing neuronal apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate, against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone, indicating effective antibacterial properties.

- Neuroprotection in Animal Models : In a controlled experiment involving rats subjected to induced oxidative stress, administration of methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate showed a significant reduction in markers of oxidative damage in brain tissues compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, the pyrrolidine ring protons resonate between δ 1.5–3.5 ppm, while the oxolan-2-yl group shows distinct splitting patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = theoretical mass ± 0.001 Da) .

- X-ray Crystallography : Resolves stereochemistry using SHELX software for refinement .

How can researchers control stereochemistry during pyrrolidine ring synthesis?

Q. Advanced

- Chiral Resolution : Diastereomeric salt formation with resolving agents (e.g., tartaric acid) followed by crystallization .

- Asymmetric Catalysis : Use of chiral catalysts (e.g., BINAP-metal complexes) in cyclization steps to favor specific enantiomers .

- Chiral HPLC : Post-synthetic separation of enantiomers using columns like Chiralpak® IA/IB .

Critical parameters include reaction temperature, solvent polarity, and catalyst loading.

What challenges arise in achieving high enantiomeric excess (ee) in the hydrochloride form?

Q. Advanced

- Salt-Induced Racemization : Acidic conditions during HCl salt formation may protonate stereocenters, leading to racemization. Mitigated by low-temperature crystallization .

- Crystallization Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance ee by selective crystal lattice inclusion .

- Analytical Validation : Circular dichroism (CD) or chiral HPLC monitors ee throughout synthesis .

What are the key applications in medicinal chemistry research?

Q. Basic

- Drug Intermediate : Serves as a chiral building block for protease inhibitors or GPCR-targeted therapies .

- Biological Probes : Radiolabeled derivatives track enzyme-substrate interactions (e.g., fluorinated analogs for PET imaging) .

- Antimicrobial Studies : Pyrrolidine derivatives exhibit activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .

How are discrepancies in biological activity between stereoisomers resolved?

Q. Advanced

- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., oxolan-2-yl bulkiness) with target affinity .

- Crystallographic Analysis : Co-crystallization with target proteins (e.g., kinases) reveals stereospecific binding modes .

- In Silico Docking : Molecular dynamics simulations predict enantiomer binding energies (ΔG < −8 kcal/mol for active forms) .

What safety precautions are necessary during handling?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .

- Storage : Desiccate at −20°C to prevent hygroscopic degradation .

What methodologies study the compound’s metabolic pathways?

Q. Advanced

- In Vitro Incubation : Liver microsomes (human/rat) with NADPH cofactor identify phase I metabolites via LC-MS/MS .

- CYP450 Inhibition Assays : Fluorescent probes (e.g., Vivid® substrates) quantify competitive inhibition (IC50 < 10 µM suggests high metabolic stability) .

- Stable Isotope Labeling : 13C/2H labels trace metabolic fate in cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.